molecular formula C13H19N3O4S B1401312 1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid CAS No. 1316221-28-9

1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid

Cat. No.: B1401312
CAS No.: 1316221-28-9
M. Wt: 313.37 g/mol
InChI Key: SBHSKKJOZNMAGK-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a diazepane ring, a pyridine moiety, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid typically involves multiple steps, starting with the construction of the diazepane ring. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate ring closure and subsequent functional group transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert specific functional groups to more reduced forms.

  • Substitution: Substitution reactions can replace certain atoms or groups within the molecule with others, leading to structural modifications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural motifs, which can be further utilized in subsequent synthetic steps or applications.

Scientific Research Applications

1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: It may serve as a ligand or inhibitor in biological studies, interacting with specific proteins or enzymes.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties can be harnessed in the development of advanced materials or chemical processes.

Mechanism of Action

The mechanism by which 1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may bind to a particular molecular target, such as an enzyme or receptor, leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • 1-Methanesulfonyl-4-(pyridin-2-ylmethyl)-1,4-diazepane-6-carboxylic acid

  • 1-Methanesulfonyl-4-(pyridin-4-ylmethyl)-1,4-diazepane-6-carboxylic acid

  • 1-Methanesulfonyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-5-carboxylic acid

Uniqueness: 1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid stands out due to its specific substitution pattern and the presence of the methanesulfonyl group, which can impart unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-methylsulfonyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-21(19,20)16-6-5-15(9-12(10-16)13(17)18)8-11-3-2-4-14-7-11/h2-4,7,12H,5-6,8-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHSKKJOZNMAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC(C1)C(=O)O)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid
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Reactant of Route 6
1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid

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